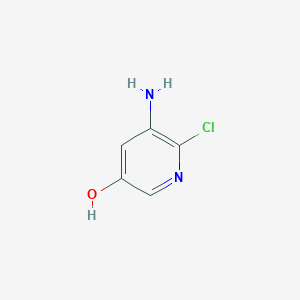

5-Amino-6-chloropyridin-3-OL

Descripción

Structure

3D Structure

Propiedades

Número CAS |

1211537-54-0 |

|---|---|

Fórmula molecular |

C5H5ClN2O |

Peso molecular |

144.56 g/mol |

Nombre IUPAC |

5-amino-6-chloropyridin-3-ol |

InChI |

InChI=1S/C5H5ClN2O/c6-5-4(7)1-3(9)2-8-5/h1-2,9H,7H2 |

Clave InChI |

NIHCHQIYMOEGEF-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=NC(=C1N)Cl)O |

Origen del producto |

United States |

Synthetic Methodologies for 5 Amino 6 Chloropyridin 3 Ol and Analogous Pyridinols

Established Synthetic Pathways for Pyridinol Derivatives

The construction of the pyridinol scaffold can be achieved through both traditional organic chemistry techniques and increasingly sophisticated biocatalytic methods.

Organo-Chemical Approaches and Classical Reaction Sequences

Classical organic synthesis provides a foundational toolbox for the assembly of pyridinol rings. Multi-step syntheses are often required to achieve the desired substitution patterns. libretexts.org Common strategies involve the condensation of carbonyl compounds with ammonia (B1221849) or amines to form the pyridine (B92270) ring, followed by functional group interconversions to introduce the desired substituents. beilstein-journals.org

One well-established method for pyridine synthesis is the Bohlmann-Rahtz pyridine synthesis , which involves the reaction of an enamine with an ethynyl (B1212043) ketone. This reaction allows for the controlled formation of trisubstituted pyridines. beilstein-journals.org While a direct application to 5-Amino-6-chloropyridin-3-OL is not explicitly detailed in the literature, this approach represents a viable strategy for constructing a suitably substituted pyridine precursor that could be further elaborated to the target molecule.

The general challenge in these multi-step syntheses is achieving the correct regiochemistry, especially when dealing with multiple substituents that can direct incoming groups to various positions on the pyridine ring. libretexts.org

Biocatalytic Synthesis and Enzymatic Transformations of Pyridinols

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity and mild reaction conditions. taylorfrancis.com Enzymes, used either as isolated preparations or within whole-cell systems, can catalyze specific transformations that are often difficult to achieve through conventional chemistry. nih.gov

Whole-cell biocatalysis utilizes intact microbial cells containing the desired enzymes to carry out chemical transformations. taylorfrancis.com This approach is often more cost-effective than using purified enzymes, as it eliminates the need for enzyme isolation and can provide in-situ cofactor regeneration. nih.gov A notable example in the synthesis of a related pyridinol is the use of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives. While this system has been shown to produce 6-amino-5-chloro-pyridin-3-ol, a structural isomer of the target compound, it highlights the potential of whole-cell systems for the specific hydroxylation of substituted aminopyridines. nih.gov The successful application of recombinant microbial cells for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine further demonstrates the utility of whole-cell bioconversion in producing valuable pyridine intermediates. rsc.org

To maximize the efficiency and yield of biocatalytic reactions, careful optimization of various parameters is crucial. Key factors include substrate concentration, enzyme loading, pH, temperature, and the presence of co-solvents. nih.gov For whole-cell systems, the fermentation process itself can be optimized to enhance the catalytic performance of the biocatalyst. nih.govrsc.org Strategies to improve the permeability of the cell membrane to substrates and products can also significantly boost reaction rates. nih.gov

Substrate feeding strategies are often employed in biocatalytic processes to overcome issues of substrate inhibition or toxicity. researchgate.net By gradually adding the substrate to the reaction mixture, high product titers can be achieved without negatively impacting the biocatalyst. ache-pub.org.rs For enzymatic reactions requiring cofactors, such as the hydroxylation of aromatic compounds, ensuring efficient cofactor regeneration is essential for sustained activity. nih.gov

Novel and Emerging Synthetic Strategies

Ongoing research in synthetic methodology continues to provide more efficient and selective ways to construct complex molecules. For polysubstituted pyridines, controlling the regioselectivity of substituent introduction is a primary focus.

Regioselective Synthesis and Isomer Control in Pyridine Formation

Achieving specific substitution patterns on the pyridine ring is a significant synthetic challenge. Novel strategies that offer precise control over isomer formation are therefore highly valuable.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. clockss.orgwikipedia.orgharvard.edu In this method, a directing group on the pyridine ring chelates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting lithiated intermediate can then be trapped with an electrophile to introduce a new substituent with high regioselectivity. clockss.orgbaranlab.orguwindsor.ca This strategy could be conceptually applied to a suitably protected pyridinol precursor to introduce substituents at specific positions, thereby controlling the final substitution pattern.

The halogen dance reaction is another intriguing method for isomer control. nih.govclockss.orgwikipedia.orgresearchgate.net This base-catalyzed rearrangement involves the migration of a halogen atom to a different position on the pyridine ring. clockss.org By carefully selecting the reaction conditions, it is possible to drive the formation of a specific regioisomer that might be difficult to access through other means. nih.gov This technique offers a potential route to rearrange substituents on a pre-existing pyridine core to achieve the desired 5-amino-6-chloro-3-hydroxy arrangement.

Recent advances have also demonstrated the regioselective synthesis of 2,3,5-trisubstituted pyridines using versatile building blocks, showcasing the ongoing development of methods to access complex substitution patterns. acs.org

Below is a table summarizing the different synthetic approaches:

| Synthetic Approach | Description | Key Advantages | Key Challenges |

| Organo-Chemical Synthesis | Multi-step classical reactions to build and functionalize the pyridine ring. libretexts.org | Well-established, versatile for various functional groups. | Often requires multiple steps, can lead to isomeric mixtures. |

| Whole-Cell Bioconversion | Use of intact microbial cells for specific enzymatic transformations. taylorfrancis.com | Cost-effective, in-situ cofactor regeneration, mild conditions. nih.gov | Finding suitable enzymes, optimizing cell permeability and fermentation. nih.govrsc.org |

| Directed ortho-Metalation | Regioselective functionalization using a directing group to guide lithiation. clockss.orgwikipedia.org | High regioselectivity for ortho-substitution. | Requires specific directing groups, use of strong bases and low temperatures. |

| Halogen Dance Reaction | Base-catalyzed migration of a halogen atom to a different ring position. nih.govclockss.org | Access to otherwise difficult-to-obtain regioisomers. | Can be sensitive to reaction conditions, potential for side reactions. |

Metal-Free Catalysis for N-Heterocyclic Framework Synthesis

The synthesis of N-heterocyclic frameworks, such as pyridines and pyridinols, has increasingly shifted towards methodologies that avoid transition metal catalysts. rsc.org This trend is driven by the need to eliminate residual metal contaminants in final products, particularly in pharmaceuticals, and to develop more environmentally benign processes. frontiersin.org Metal-free catalysis offers a powerful alternative, utilizing organocatalysts, photoredox reactions with organic dyes, or electrochemistry to construct these vital molecular structures. rsc.orgfrontiersin.orgnih.gov

These metal-free approaches are noted for their compatibility with a wide array of functional groups and substrates, enhancing their synthetic utility across various scientific domains. rsc.orgrsc.orgresearchgate.net Researchers have successfully employed these methods for creating both five- and six-membered nitrogen-containing heterocycles, including pyridines, quinolines, and pyrroles. rsc.orgresearchgate.net The development of such strategies represents a significant advancement in contemporary organic synthesis, paving the way for the efficient and clean production of complex nitrogen heterocycles. researchgate.net

Interactive Table: Examples of Metal-Free Catalytic Systems for N-Heterocycle Synthesis

| Catalytic System | Reaction Type | Heterocycle Formed | Reference |

|---|---|---|---|

| Organic Dyes (Eosin Y) | Photoredox Radical Cascade | 3-Sulfenylindoles | nih.gov |

| Iodine | Oxidative Cyclization | Multi-substituted Pyrroles | rsc.org |

| Electricity | Intramolecular C-H Amination | Benzimidazoles | frontiersin.org |

Multi-Component Reactions (MCRs) for Pyridine Scaffolds

Multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecular frameworks like pyridine. bohrium.comnih.gov MCRs involve the one-pot combination of three or more starting materials to form a final product that incorporates portions of all reactants, thereby reducing reaction times, costs, and waste generation compared to traditional multi-step syntheses. nih.govacsgcipr.org

The synthesis of pyridine derivatives via MCRs is a significant area of research due to the wide applicability of these products. bohrium.comnih.gov Various methods, including the well-known Hantzsch pyridine synthesis and its modifications, allow for the flexible construction of diverse, polysubstituted pyridine rings from simple precursors. acsgcipr.orgtaylorfrancis.com These reactions can be performed under metal-free conditions or catalyzed by various agents, including nanocatalysts, to achieve high yields and product diversity. bohrium.comrsc.org The convergence and efficiency of MCRs make them a preferred green chemistry approach for generating libraries of pyridine-based compounds. bohrium.comacsgcipr.org

Interactive Table: Overview of Multi-Component Reactions for Pyridine Synthesis

| Named Reaction | Components | Disconnection Approach | Key Features |

|---|---|---|---|

| Hantzsch Reaction | Aldehyde, 2x β-ketoester, Ammonia | [2+2+1+1] | One of the first described MCRs for pyridine synthesis. taylorfrancis.com |

| Bohlmann-Rahtz Synthesis | Enamine, Alkynone | [3+3] | Forms substituted pyridines via condensation and cyclization. acsgcipr.org |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-diketone, Ammonia | Varies | Produces 2-pyridones. acsgcipr.org |

Precursor Chemistry and Intermediate Reactivity in this compound Synthesis

The specific synthesis of this compound and its analogs relies heavily on the strategic use of functionalized precursors and the controlled reactivity of key intermediates. The substitution pattern of the target molecule—containing an amino group, a chlorine atom, and a hydroxyl group on the pyridine ring—necessitates precise synthetic control.

Utilization of Chloropyridine Precursors

Chloropyridines are versatile and crucial building blocks in the synthesis of more complex pyridine derivatives. weimiaobio.com The chlorine atom serves as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions and can be replaced by various nucleophiles. It also influences the reactivity of the pyridine ring. For instance, 2-amino-5-chloropyridine (B124133) is a common starting material for creating a range of heterocyclic compounds. researchgate.net The synthesis of related structures, such as 3,5,6-trichloropyridin-2-ol, further demonstrates the utility of chlorinated pyridine precursors in building highly functionalized pyridinols. researchgate.net The strategic placement of chlorine atoms on the pyridine precursor is essential for directing subsequent functionalization steps to achieve the desired substitution pattern of the final product.

Reductive Cyclization Strategies

Reductive cyclization is a powerful strategy in heterocyclic synthesis where a functional group, typically a nitro group, is reduced to an amine, which then undergoes an intramolecular cyclization reaction to form a new ring. While direct examples for this compound are not prominently detailed, this methodology is a fundamental approach for constructing N-heterocyclic systems. For example, a precursor containing a nitro group and a suitable side chain can be subjected to reducing agents (e.g., H2/Pd, SnCl2), leading to the formation of an amino intermediate that spontaneously cyclizes. This approach is highly effective for creating fused ring systems or for the final ring-closing step in the synthesis of complex heterocycles. Amide bond formation followed by cyclization is another common strategy, sometimes employing auxiliary groups to facilitate the ring closure of difficult sequences. nih.gov

Reaction Mechanisms and Chemical Reactivity of 5 Amino 6 Chloropyridin 3 Ol

Nucleophilic Aromatic Substitution (SNAr) Pathways on Pyridine (B92270) Ring Systems

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, particularly at the positions ortho and para (C2, C4, C6) to the nitrogen. firsthope.co.in This reactivity is central to the chemical transformations of 5-Amino-6-chloropyridin-3-OL, which features a chlorine atom at the activated C6 position. The general mechanism for Nucleophilic Aromatic Substitution (SNAr) is a two-step addition-elimination process. chemistrysteps.com First, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pearson.commasterorganicchemistry.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

Investigation of Leaving Group Capabilities and Regioselectivity

In this compound, the chlorine atom at the C6 position is the designated leaving group. The rate of SNAr reactions is influenced by both the nature of the leaving group and the electronic environment of the ring. For nucleophilic aromatic substitutions, the typical reactivity order for halogen leaving groups is F > Cl ≈ Br > I. nih.govnih.gov This is because the rate-determining step is often the initial attack by the nucleophile, which is accelerated by a more electronegative halogen that increases the electrophilicity of the carbon atom it is attached to. youtube.com

Regioselectivity is governed by the ability of the pyridine ring to stabilize the negative charge of the Meisenheimer intermediate. Attack at the C2, C4, or C6 positions allows the negative charge to be delocalized onto the electronegative ring nitrogen, providing significant stabilization. youtube.com In the case of this compound, the chlorine is already at the highly activated C6 position, making this the exclusive site for substitution. The electron-donating amino (-NH2) and hydroxyl (-OH) groups at the C5 and C3 positions, respectively, generally decrease the ring's electrophilicity. However, their influence is less pronounced than the activating effect of the ring nitrogen on the C6 position.

Interactive Data Table: Relative Leaving Group Ability in SNAr This table illustrates the general trend of leaving group reactivity in activated SNAr reactions.

| Leaving Group | Halogen | Relative Rate | Rationale |

|---|---|---|---|

| F | Fluorine | Highest | High electronegativity strongly polarizes the C-X bond, favoring nucleophilic attack. youtube.com |

| Cl | Chlorine | Intermediate | Good balance of electronegativity and bond strength. nih.gov |

| Br | Bromine | Intermediate | Similar reactivity to Chlorine. nih.gov |

Elucidation of Meisenheimer Complexes and Transition States

The classical SNAr mechanism proceeds through a discrete, non-aromatic Meisenheimer complex. firsthope.co.in For this compound reacting with a generic nucleophile (Nu⁻), the formation of this intermediate involves the attack at C6, breaking the aromatic π-system. The resulting negative charge is delocalized across the ring and, crucially, onto the ring nitrogen.

However, recent studies have suggested that many SNAr reactions may proceed through a concerted mechanism, where the Meisenheimer complex represents a transition state rather than a stable intermediate. researchgate.net This is particularly considered for reactions on heterocyclic systems with good leaving groups like chlorine. Whether the reaction is stepwise or concerted can be influenced by the specific nucleophile, leaving group, and solvent conditions. researchgate.net

Intramolecular Rearrangements in Pyridinol Derivatives

The arrangement of functional groups in derivatives of this compound can create opportunities for intramolecular reactions, most notably the Smiles rearrangement.

Smiles Rearrangement Mechanisms and Energetics

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. wikipedia.org It involves a nucleophilic group (Y) on a side chain attacking an activated aromatic ring position, displacing a connecting group (X) that then becomes the new nucleophile. For this to occur in a derivative of this compound, one of the existing functional groups (e.g., the 3-hydroxyl or 5-amino group) would need to be modified with a side chain containing a potent nucleophile.

Oxidative and Reductive Transformations at Functionalized Positions

The functional groups of this compound present sites for both oxidation and reduction reactions.

Oxidative Transformations: The primary alcohol at the C3 position can be oxidized. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would convert it to a ketone (pyridinone tautomer). khanacademy.org Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, could potentially lead to ring cleavage under harsh conditions. The amino group at C5 is also susceptible to oxidation, which could yield nitroso or nitro derivatives, though this typically requires specific reagents.

Reductive Transformations: The most common reductive transformation for this molecule is the removal of the chlorine atom at the C6 position. This dehalogenation is readily achieved through catalytic hydrogenation, using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C). firsthope.co.in This reaction would yield 5-Aminopyridin-3-ol. Under more vigorous hydrogenation conditions, the pyridine ring itself can be reduced to a piperidine (B6355638) ring. firsthope.co.in

Acid-Base Equilibria and Tautomeric Behavior

The molecule possesses multiple sites capable of participating in acid-base and tautomeric equilibria, making its chemical nature highly dependent on the pH of its environment. libretexts.org

Acid-Base Equilibria: The compound has both acidic and basic centers.

Basic Centers: The ring nitrogen and the exocyclic amino group at C5 are basic and can be protonated in acidic conditions. The amino group is generally the more basic of the two in simple aminopyridines.

Acidic Center: The hydroxyl group at C3 is phenolic in nature and is therefore acidic, capable of being deprotonated by a base to form a phenoxide-like anion.

Interactive Data Table: Predicted Acid-Base Properties

| Functional Group | Type | Predicted Behavior |

|---|---|---|

| Ring Nitrogen | Basic | Protonated at low pH (pKa of conjugate acid ~3-5) |

| 5-Amino Group | Basic | Protonated at low pH (pKa of conjugate acid ~6-7) |

Tautomeric Behavior: Tautomerism, the interconversion of structural isomers through proton migration, is a key feature of this molecule. wikipedia.org

Keto-Enol Tautomerism: The 3-hydroxyl group allows for keto-enol tautomerism. The molecule can exist in the pyridinol (enol) form or as a pyridin-3-one (keto) form.

Amino-Imino Tautomerism: The 5-amino group can exhibit tautomerism to an imino form, although the amino form is typically overwhelmingly favored in pyridines.

Zwitterionic Form: The presence of both an acidic (hydroxyl) and basic (amino/ring nitrogen) group allows for the formation of a zwitterionic tautomer, where the hydroxyl group transfers its proton to one of the nitrogen atoms. The equilibrium between these forms is highly sensitive to the solvent polarity and pH. frontiersin.org

Spectroscopic Characterization and Structural Elucidation of 5 Amino 6 Chloropyridin 3 Ol and Its Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts and coupling patterns of different nuclei, the precise connectivity and chemical environment of atoms can be mapped.

Proton (¹H) NMR spectroscopy provides information on the electronic environment of hydrogen atoms. The chemical shift (δ) of a proton is influenced by the electron density around it, which is modulated by the electronic effects (inductive and resonance) of substituents on the pyridine (B92270) ring. In 5-Amino-6-chloropyridin-3-OL, the electron-donating amino (-NH₂) and hydroxyl (-OH) groups generally increase electron density, causing upfield shifts (lower ppm), while the electron-withdrawing chloro (-Cl) group decreases electron density, leading to downfield shifts (higher ppm) for nearby protons.

The structure of this compound features two aromatic protons at the C2 and C4 positions. These protons are expected to appear as distinct signals, likely doublets, due to coupling with each other across the nitrogen atom and other ring atoms, although the coupling constants might be small. The proton at C2 would be influenced by the adjacent ring nitrogen and the chlorine at C6, while the proton at C4 is flanked by the hydroxyl and amino groups.

To estimate their positions, data from an analog like 3-Hydroxypyridine (B118123) can be considered. chemicalbook.com In DMSO-d₆, the protons of 3-Hydroxypyridine resonate at δ 8.36 (H2), δ 8.15 (H6), δ 7.32 (H4), and δ 7.26 (H5). chemicalbook.com For this compound, the strong donating effects of the -NH₂ and -OH groups would likely shift the C2-H and C4-H signals to a relatively upfield region compared to unsubstituted pyridine, though the final positions will be a composite of all substituent effects. The labile protons of the -NH₂ and -OH groups would appear as broad singlets, and their chemical shifts would be highly dependent on solvent, concentration, and temperature.

| Proton Position | Chemical Shift (ppm) |

|---|---|

| H2 | 8.363 |

| H4 | 7.315 |

| H5 | 7.258 |

| H6 | 8.146 |

| OH | 9.905 |

Carbon-13 (¹³C) NMR spectroscopy reveals the chemical environment of each carbon atom in a molecule. The chemical shifts are highly sensitive to the nature of the substituents on the pyridine ring. The effects of substituents on the chemical shifts of ring carbons are well-documented and can be used to predict the spectrum of this compound. mdpi.com

The ¹³C NMR spectrum of pyridine in DMSO-d₆ shows signals at δ 149.8 (C2/C6), δ 123.6 (C3/C5), and δ 135.7 (C4). testbook.com For this compound, the following effects are anticipated:

C3: The carbon bearing the hydroxyl group will experience a strong downfield shift.

C5: The carbon attached to the amino group will show a significant upfield shift due to the group's strong electron-donating nature.

C6: The carbon bonded to the chlorine atom will be shifted downfield.

C2 and C4: The shifts of these carbons will be influenced by the combined effects of all three substituents.

Data from 3-Hydroxypyridine shows that the C3 carbon is shifted downfield to δ 157.6 ppm, while C2 and C4 are at δ 141.0 and δ 127.1 ppm, respectively. researchgate.net Similarly, for an analog like 5-Amino-2-chloropyridine, the carbon signals are observed at δ 151.8 (C2), δ 140.0 (C6), δ 138.8 (C4), δ 128.8 (C5), and δ 114.7 (C3). chemicalbook.com By combining these observations, a reasonable prediction for the chemical shifts of this compound can be formulated.

| Carbon Position | Pyridine (in DMSO-d₆) testbook.com | 3-Hydroxypyridine researchgate.net | 5-Amino-2-chloropyridine chemicalbook.com |

|---|---|---|---|

| C2 | 149.8 | 141.0 | 151.8 |

| C3 | 123.6 | 157.6 | 114.7 |

| C4 | 135.7 | 127.1 | 138.8 |

| C5 | 123.6 | 123.9 | 128.8 |

| C6 | 149.8 | 144.3 | 140.0 |

Hydroxypyridines can exist in tautomeric forms: a phenolic (hydroxypyridine) form and a keto (pyridone) form. youtube.com While 2- and 4-hydroxypyridines often favor the pyridone tautomer, 3-hydroxypyridine exists predominantly in the phenolic form in solution. researchgate.netchemtube3d.comchemtube3d.com

Nitrogen-15 (¹⁵N) NMR is an exceptionally sensitive technique for investigating such tautomeric equilibria. The ¹⁵N chemical shift of the ring nitrogen is significantly different for the pyridinic nitrogen in the hydroxy form compared to the pyridonic nitrogen in the keto form. A pyridinic nitrogen typically resonates at a much higher frequency (less shielded) than a pyridonic nitrogen.

Vibrational Spectroscopy (FT-IR, FT-Raman)

The analysis of this compound would show characteristic bands for its functional groups: -OH, -NH₂, -Cl, and the pyridine ring. Detailed assignments can be inferred from comprehensive studies on analogs like 2-Amino-5-chloropyridine (B124133) (2A5CP). core.ac.ukresearchgate.netnih.gov

O-H and N-H Vibrations: The O-H stretching vibration is expected as a broad band in the 3200-3600 cm⁻¹ region. The N-H stretching vibrations of the primary amine group are expected as two distinct bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ range. core.ac.uk For 2A5CP, these were observed around 3550 and 3452 cm⁻¹. core.ac.uk

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic ring typically occur in the 1400-1650 cm⁻¹ region.

C-Cl Vibration: The C-Cl stretching vibration is expected at lower wavenumbers. For 2A5CP, this band was assigned at 656 cm⁻¹ in the FT-IR spectrum. core.ac.uk

Bending Vibrations: In-plane and out-of-plane bending vibrations for C-H, N-H, and O-H groups appear throughout the fingerprint region (below 1500 cm⁻¹). For instance, the NH₂ scissoring mode for 2A5CP was observed at 1626 cm⁻¹. core.ac.uk

| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |

|---|---|---|

| 3550 | 3551 | N-H Asymmetric Stretch |

| 3452 | 3455 | N-H Symmetric Stretch |

| 1626 | 1620 | NH₂ Scissoring |

| 1560 | 1565 | C=C Ring Stretch |

| 1320 | 1321 | C-N Stretch |

| 656 | 646 | C-Cl Stretch |

| 410 | 409 | NH₂ Wagging |

To support experimental assignments, theoretical calculations using methods like Density Functional Theory (DFT) are widely employed. tsijournals.comresearchgate.net Calculations, typically using the B3LYP functional with a basis set such as 6-311++G(d,p), can predict the optimized molecular geometry and harmonic vibrational frequencies. core.ac.ukphyschemres.org

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. acs.org A key output of these calculations is the Potential Energy Distribution (PED), which quantifies the contribution of different internal coordinates (like bond stretching or angle bending) to each vibrational mode, enabling a more precise and reliable assignment of the spectral bands. nih.gov

For the analog 2-Amino-5-chloropyridine, theoretical calculations have shown excellent agreement with experimental FT-IR and FT-Raman spectra after scaling, confirming the assignments of complex vibrations involving the entire molecule. core.ac.uk A similar computational study for this compound would be invaluable for a definitive interpretation of its vibrational spectra.

| Assignment | Experimental FT-IR | Calculated (Scaled) | Potential Energy Distribution (PED) % |

|---|---|---|---|

| N-H Asym Stretch | 3550 | 3545 | ν(NH₂) (100) |

| N-H Sym Stretch | 3452 | 3450 | ν(NH₂) (100) |

| NH₂ Scissoring | 1626 | 1623 | δ(NH₂) (75) |

| C=C Ring Stretch | 1560 | 1559 | ν(C=C) (50), ν(C=N) (25) |

| C-Cl Stretch | 656 | 640 | ν(C-Cl) (60), Ring def (20) |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. While specific experimental mass spectra for this exact compound are not widely published, a detailed analysis can be inferred from the fundamental principles of mass spectrometry and data from analogous structures, such as substituted chloro-aminopyridines.

The molecular formula for this compound is C₅H₅ClN₂O, leading to a calculated molecular weight of approximately 144.56 g/mol . In electron ionization (EI) mass spectrometry, the initial event is the formation of a molecular ion (M⁺˙). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum for this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion. This would present as two peaks: the M⁺ peak at m/z 144 (corresponding to the ³⁵Cl isotope) and an M+2 peak at m/z 146 (corresponding to the ³⁷Cl isotope), with a relative intensity ratio of approximately 3:1.

The fragmentation of the molecular ion is dictated by the functional groups present on the pyridine ring. Based on studies of related chloropyridines and pyridones, several key fragmentation pathways are anticipated. A common fragmentation feature for chloro-substituted heterocycles is the elimination of a molecule of hydrogen chloride (HCl), which would result in a significant fragment ion. Another typical pathway for pyridine derivatives involves the loss of hydrogen cyanide (HCN). Furthermore, the hydroxyl group suggests that the molecule may exist in tautomeric equilibrium with a pyridone form, which could lead to the characteristic loss of a neutral carbon monoxide (CO) molecule.

A plausible fragmentation pattern for this compound would begin with the molecular ion (m/z 144/146). Subsequent fragmentation could involve the following steps:

Loss of HCl: The M⁺˙ ion could lose HCl (36 amu) to yield a radical cation at m/z 108.

Loss of CO: Following or preceding other fragmentations, the loss of CO (28 amu) from the pyridone tautomer is a likely event. For instance, the fragment at m/z 108 could lose CO to produce a fragment at m/z 80.

Loss of HCN: Cleavage of the pyridine ring can result in the expulsion of HCN (27 amu).

The analysis of a closely related isomer, 3-Amino-2-chloropyridine (C₅H₅ClN₂), which has a molecular weight of 128.56 g/mol , shows a prominent molecular ion peak at m/z 128 and its corresponding M+2 peak at m/z 130. Its fragmentation includes a peak at m/z 93, corresponding to the loss of a chlorine atom, and a peak at m/z 66, which arises from the subsequent loss of HCN. This provides strong evidence for similar expected fragmentation pathways in this compound.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Proposed Neutral Loss | Notes |

| 144 | [C₅H₅ClN₂O]⁺˙ | - | Molecular Ion (M⁺) |

| 146 | [C₅H₅³⁷ClN₂O]⁺˙ | - | Isotopic Molecular Ion (M+2) |

| 109 | [C₅H₄N₂O]⁺˙ | Cl | Loss of chlorine radical |

| 108 | [C₅H₄N₂O]⁺ | HCl | Loss of hydrogen chloride |

| 81 | [C₄H₄N₂]⁺˙ | CO + HCl | Loss of CO from m/z 109 |

| 80 | [C₄H₄N₂]⁺ | CO + HCl | Loss of CO from m/z 108 |

X-ray Crystallography and Single Crystal Analysis

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal and the nature of the intermolecular forces that govern the crystal packing. Although a specific crystal structure determination for this compound is not available in the surveyed literature, its solid-state structure can be reliably predicted by examining the crystallographic data of analogous substituted aminopyridines, chloropyridines, and hydroxypyridines.

The core of the this compound molecule is a pyridine ring, which is aromatic and therefore expected to be essentially planar. The amino (-NH₂), chloro (-Cl), and hydroxyl (-OH) substituents will lie in or very close to the plane of the pyridine ring. The precise bond lengths and angles would be influenced by the electronic effects of the substituents. For instance, the C-N bond of the amino group is expected to have some double-bond character due to conjugation with the aromatic π-system, resulting in a shorter bond length compared to a typical C-N single bond. Similarly, the C-O bond of the hydroxyl group and the C-Cl bond will have lengths characteristic of such groups attached to an sp²-hybridized carbon atom of an aromatic ring.

The supramolecular architecture of this compound in the solid state is expected to be dominated by a network of strong intermolecular hydrogen bonds, supplemented by π-π stacking interactions.

Hydrogen Bonding: The molecule possesses multiple hydrogen bond donor and acceptor sites, leading to a high probability of forming robust hydrogen-bonding networks. The primary interactions anticipated are:

N-H···N Hydrogen Bonds: The amino group is an excellent hydrogen bond donor, while the pyridine ring nitrogen is a strong acceptor. This combination typically leads to the formation of strong N-H···N hydrogen bonds, which often assemble molecules into centrosymmetric dimers (with an R₂²(8) graph set motif) or infinite chains.

O-H···N and O-H···O Hydrogen Bonds: The hydroxyl group can act as a hydrogen bond donor to either the pyridine nitrogen of an adjacent molecule (O-H···N) or the hydroxyl oxygen of another molecule (O-H···O). It can also act as a hydrogen bond acceptor. These interactions significantly contribute to the stability and organization of the crystal lattice.

N-H···O Hydrogen Bonds: The amino group can also donate a hydrogen bond to the hydroxyl oxygen of a neighboring molecule.

π-π Stacking: Aromatic rings like pyridine frequently engage in π-π stacking interactions. In substituted pyridines, these interactions are typically of the offset face-to-face or edge-to-face type to minimize electrostatic repulsion. For instance, in the crystal structure of 4-amino-3,5-dichloropyridine, neighboring chains are interlinked by offset π-π stacking interactions with a centroid-to-centroid distance of 3.86 Å. A similar arrangement is expected for this compound, contributing to the cohesion of the crystal structure in the third dimension.

Non-Covalent Interactions: Weaker interactions, such as C-H···O, C-H···Cl, and halogen-π interactions, are also likely to play a role in consolidating the crystal packing. Hirshfeld surface analysis of similar structures often reveals significant contributions from Cl···H contacts.

Interactive Data Table: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Reference Analogs |

| Hydrogen Bond | Amino (N-H) | Pyridine (N) | D···A ≈ 2.9-3.2 Å | 4-Amino-3,5-dichloropyridine |

| Hydrogen Bond | Hydroxyl (O-H) | Pyridine (N) | D···A ≈ 2.7-3.0 Å | 2-Amino-3-hydroxypyridinium salts |

| Hydrogen Bond | Hydroxyl (O-H) | Hydroxyl (O) | D···A ≈ 2.7-2.9 Å | Substituted phenols/alcohols |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Centroid-Centroid ≈ 3.8 Å (Offset) | 4-Amino-3,5-dichloropyridine, Chloropyridine-carbonitriles |

| Halogen Interaction | C-H | Chloro (Cl) | H···Cl ≈ 2.7-3.0 Å | 4-Amino-3,5-dichloropyridine |

Computational Chemistry Approaches to 5 Amino 6 Chloropyridin 3 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying the electronic properties of molecules. mdpi.com DFT methods, particularly with hybrid functionals like B3LYP, are frequently used to predict molecular geometries, reactivity, and spectroscopic properties. nih.govnih.gov

The first step in a computational study is typically geometry optimization, which involves finding the minimum energy conformation of the molecule. Using a method such as DFT with the B3LYP functional and a 6-311G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of 5-Amino-6-chloropyridin-3-OL can be calculated to predict its most stable three-dimensional structure. nih.gov This process ensures that all subsequent electronic property calculations are performed on a realistic molecular geometry.

Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths | C2-N1 | 1.37 Å |

| C6-N1 | 1.35 Å | |

| C5-C6 | 1.40 Å | |

| C4-C5 | 1.38 Å | |

| C3-C4 | 1.41 Å | |

| C3-O | 1.36 Å | |

| C5-N | 1.39 Å | |

| C6-Cl | 1.74 Å | |

| Bond Angles | C6-N1-C2 | 118.5° |

| N1-C6-C5 | 123.0° | |

| C4-C5-C6 | 117.5° | |

| C3-C4-C5 | 120.0° | |

| Dihedral Angle | C4-C5-N-H | 180.0° |

Note: These values are hypothetical and representative of typical bond lengths and angles for similar aromatic systems.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comossila.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. wikipedia.org A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org This gap also corresponds to the energy of the lowest electronic transition, which can be correlated with UV-Visible spectroscopy.

Illustrative FMO Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Note: These energy values are illustrative and calculated to demonstrate typical FMO characteristics.

A HOMO-LUMO gap of 4.65 eV suggests that this compound is a relatively stable molecule. The HOMO is likely localized on the electron-rich amino and hydroxyl groups and the pyridine (B92270) ring, while the LUMO would be distributed across the aromatic system.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.org It transforms the calculated wave function into localized orbitals representing core electrons, lone pairs, and bonds, which align well with the intuitive Lewis structure concept. mpg.de A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions represent electron delocalization from a filled "donor" NBO (like a lone pair or a bonding orbital) to an empty "acceptor" NBO (typically an antibonding orbital). The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.

Illustrative NBO Analysis for this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N7 (Amino) | π*(C5-C6) | 25.5 |

| LP(1) O8 (Hydroxyl) | π*(C3-C4) | 21.8 |

| π(C3-C4) | π*(C5-C6) | 18.2 |

| LP(2) Cl9 | σ*(C6-N1) | 5.1 |

Note: LP denotes a lone pair. The stabilization energies are hypothetical examples of significant intramolecular charge transfer interactions.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. mdpi.com

Blue Regions : Indicate positive electrostatic potential, electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms (e.g., in -OH and -NH2 groups). mdpi.com

For this compound, the MEP surface would show strong negative potential around the oxygen of the hydroxyl group and the nitrogen of the amino group, making them primary sites for interaction with electrophiles. Positive potential would be concentrated on the hydrogen atoms of these same groups, indicating their acidity.

Ab Initio and Semi-Empirical Methods for Tautomeric Stability and Proton Exchange Mechanisms

Pyridinol derivatives can exist in different tautomeric forms, primarily through keto-enol tautomerism. For this compound, the hydroxyl group can tautomerize to a ketone, and the amino group can exist in an imino form. The relative stability of these tautomers is highly dependent on factors like the solvent environment. nih.gov

Computational methods, including both high-level ab initio and DFT calculations, can be used to determine the relative energies of these tautomers. mdpi.com By calculating the Gibbs free energy of each isomer in the gas phase and in different solvents (using a solvation model like PCM), one can predict the dominant tautomeric form under various conditions.

Illustrative Relative Energies of this compound Tautomers

| Tautomer | Relative Gibbs Free Energy (kcal/mol) - Gas Phase | Relative Gibbs Free Energy (kcal/mol) - Water |

|---|---|---|

| This compound (enol) | 0.00 (Most Stable) | 0.00 (Most Stable) |

| 5-Amino-6-chloro-1H-pyridin-3-one (keto) | +5.7 | +2.5 |

| 5-Imino-6-chloro-pyridin-3-ol (imino) | +12.3 | +9.8 |

Note: These values are hypothetical, illustrating that the pyridinol form is typically more stable for this class of compounds, with polar solvents often reducing the energy gap between tautomers.

Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. mdpi.com DFT calculations can provide reliable predictions of vibrational frequencies (Infrared and Raman spectra).

The calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental spectra. researchgate.net

Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Calculated (Scaled) | Hypothetical Experimental |

|---|---|---|---|

| O-H Stretch | Hydroxyl | 3550 | 3545 |

| N-H Asymmetric Stretch | Amino | 3450 | 3445 |

| N-H Symmetric Stretch | Amino | 3360 | 3355 |

| C=C/C=N Ring Stretch | Pyridine Ring | 1610 | 1605 |

| C-Cl Stretch | Chloro | 750 | 748 |

Note: These frequencies are representative values for the indicated functional groups.

This comparison is invaluable for assigning peaks in an experimental spectrum and confirming that the synthesized compound matches the expected structure.

Derivatization Strategies and Synthetic Transformations of 5 Amino 6 Chloropyridin 3 Ol

Functional Group Interconversions and Modifications at the Pyridine (B92270) Core

The inherent reactivity of the amino, chloro, and hydroxyl groups, along with the pyridine nitrogen, allows for a range of chemical modifications. These transformations enable the fine-tuning of the molecule's electronic and steric properties.

Amination Reactions and Amino Group Transformations

The exocyclic amino group at the C5 position is a key site for derivatization. Standard amine chemistry can be applied to introduce a variety of substituents. For instance, N-alkylation can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. researchgate.net A metal-free approach for the N-alkylation of 2-aminopyridines using 1,2-diketones catalyzed by BF3·OEt2 has been reported, which could be applicable to this system. acs.orgacs.org This reaction proceeds under aerobic conditions and offers a pathway to substituted secondary amines. acs.orgacs.org

Furthermore, the amino group can undergo acylation with acid chlorides or anhydrides to form the corresponding amides. It also serves as a nucleophile in coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives.

| Transformation | Reagents/Conditions | Product Type |

| N-Alkylation | Carboxylic acid, Sodium borohydride | N-Alkylaminopyridine researchgate.net |

| N-Alkylation | 1,2-diketones, BF3·OEt2, aerobic conditions | Substituted secondary amine acs.orgacs.org |

| N-Arylation | Aryl boronic acids (Chan-Lam coupling) | N-Arylaminopyridine chemrxiv.org |

| Acylation | Acid chlorides, Acid anhydrides | N-Acylaminopyridine |

Halogenation and Hydroxylation Reactions

The chlorine atom at the C6 position is a versatile handle for further modification. As a halogen, it can be substituted via nucleophilic aromatic substitution (SNAr) reactions, particularly when the pyridine ring is activated. It can also participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.

Halogen exchange reactions can replace the chlorine with other halogens like bromine or iodine, which may offer different reactivity profiles for subsequent transformations. acs.orgwikipedia.org For instance, converting the chloro-substituent to an iodo-substituent can facilitate palladium-catalyzed coupling reactions.

Direct hydroxylation of the pyridine ring, particularly at the C3 position, is challenging due to the electronic properties of the heterocycle. nih.gov However, methods involving the photochemical valence isomerization of pyridine N-oxides have been developed for the selective C3 hydroxylation of pyridines. nih.gov While the starting molecule already possesses a hydroxyl group at C3, similar strategies could be explored for modifying other positions or for introducing additional hydroxyl groups under specific conditions. Biotransformation using specific enzymes also presents a regioselective method for hydroxylating pyridine carboxylic acids. nih.gov

| Reaction Type | Position | Potential Reagents/Method | Outcome |

| Nucleophilic Substitution | C6 | Strong nucleophiles (e.g., alkoxides, amines) | Replacement of Chlorine |

| Cross-Coupling | C6 | Boronic acids (Suzuki), Organostannanes (Stille) | C-C or C-Heteroatom bond formation |

| Halogen Exchange | C6 | NaI, NaBr in suitable solvent | Conversion to Iodo- or Bromo-pyridine |

| Hydroxylation | C3/Other | Photochemical isomerization of N-oxides | Introduction of -OH group nih.gov |

Substitution at the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring is nucleophilic and can be alkylated or arylated. N-alkylation is typically achieved using alkyl halides, leading to the formation of pyridinium (B92312) salts. google.com These salts can alter the electronic properties of the ring, making it more susceptible to nucleophilic attack. The synthesis of N-aryl-N-pyridinium amines can be accomplished through Chan-Lam coupling of N-aminopyridinium triflate with aryl boronic acids. chemrxiv.org

Chemoselective N-arylation of 2-aminopyridine derivatives with arynes has also been demonstrated, providing a route to N-aryl pyridinium compounds that can be used in further synthetic applications. nih.govacs.orgresearchgate.net Such modifications are crucial as the pyridyl group can act as a directing group in transition metal-catalyzed reactions, facilitating cyclization and functionalization at adjacent C-H bonds. rsc.org

Formation of Fused Heterocyclic Systems utilizing 5-Amino-6-chloropyridin-3-OL

The bifunctional nature of this compound, possessing both an amino group and a halogen on an electron-rich pyridine core, makes it an excellent substrate for annulation reactions to form fused heterocyclic systems. These fused rings are prevalent scaffolds in many biologically active molecules.

Pyrazole and Pyrimidine Annulations

The amino group at C5 can act as a nucleophile to construct fused pyrimidine or pyrazole rings.

Pyrimidine Annulation: Condensation of aminopyridines with 1,3-dicarbonyl compounds or their equivalents is a classical method for constructing a fused pyrimidine ring, leading to pyridopyrimidines. nih.govresearchgate.netnih.gov For example, reacting an aminopyridine with an α,β-unsaturated ketone can lead to the formation of a pyridopyrimidine ring system. Multicomponent reactions involving 2-aminopyridines, aldehydes, and active methylene compounds are also effective for synthesizing pyrido[1,2-a]pyrimidines. rsc.org These reactions often proceed through an initial Michael addition followed by cyclization and dehydration/oxidation.

Pyrazole Annulation: To form a fused pyrazole ring (a pyrazolopyridine), the aminopyridine can be reacted with reagents that provide a two-carbon unit with appropriate functionality. One common strategy involves the reaction of 2-chloro-3-cyanopyridines with hydrazine hydrate, which cyclizes to form an aminopyrazolopyridine. nih.gov This suggests that modification of the subject compound to introduce a nitrile group adjacent to the amino group could be a viable pathway. Another approach is the condensation of 5-aminopyrazole derivatives with α,β-unsaturated aldehydes, which leads to pyrazolopyridines through the disproportionation of an intermediate dihydropyridine. arkat-usa.orgnih.gov

| Fused System | General Precursor | Key Reagents | Resulting Scaffold |

| Pyrimidine | Aminopyridine | 1,3-Dicarbonyl compounds, α,β-Unsaturated ketones | Pyridopyrimidine nih.govresearchgate.net |

| Pyrazole | Chloro-cyanopyridine | Hydrazine Hydrate | Pyrazolopyridine nih.gov |

| Pyrazole | Aminopyrazole | α,β-Unsaturated Aldehydes | Pyrazolopyridine arkat-usa.orgnih.gov |

Imidazopyridine and Azaoxindole Formation

Imidazopyridine Formation: Imidazopyridines are a significant class of fused heterocycles in medicinal chemistry. e3s-conferences.org A common synthetic route is the Tschitschibabin (or Chichibabin) reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. e3s-conferences.orgbio-conferences.org This reaction can be applied to this compound, where the amino group at C5 would react with an α-haloketone or aldehyde to form the fused imidazole ring, yielding an imidazo[1,5-a]pyridine derivative. Modern variations include catalyst-free methods and multicomponent reactions involving aminopyridines, aldehydes, and other reagents like isocyanides or trimethylsilylcyanide. bio-conferences.orgorganic-chemistry.org Iodine-catalyzed three-component reactions of aryl methyl ketones, 2-aminopyridines, and barbituric acids have also been used to create complex pyrimidine-linked imidazopyridines. acs.org

Azaoxindole Formation: The synthesis of azaoxindoles (pyrrolo[2,3-b]pyridin-2-ones) from aminopyridine precursors is also a valuable transformation. A practical approach involves a palladium-catalyzed cascade C-N cross-coupling/Heck reaction between amino-o-bromopyridines and alkenyl bromides. nih.govunl.pt By analogy, this compound could potentially undergo a similar cascade reaction to build the fused five-membered lactam ring characteristic of azaoxindoles. Another route involves the synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines under acidic conditions, which could be adapted for azaoxindole synthesis. nih.gov

Pyrrole Ring Closures and Indole Analogs

The synthesis of fused heterocyclic systems, particularly indole analogs, from pyridin-3-ol scaffolds is a significant strategy in medicinal chemistry. Indole and its aza-analogs (azaindoles) are core structures in numerous biologically active compounds and natural products, including alkaloids. The general approach to forming a pyrrole ring fused to the pyridine core of this compound involves intramolecular cyclization reactions.

While specific examples detailing the direct conversion of this compound into indole analogs are not extensively documented in readily available literature, the synthesis can be extrapolated from established methods for creating azaindoles from substituted aminopyridines. A common pathway involves the reaction of the amino group with a molecule containing a carbonyl group and an adjacent leaving group or a group capable of forming an enolate. For instance, a Fischer indole synthesis-type reaction could be envisioned, where a derivative of the aminopyridinol is reacted with a ketone or aldehyde under acidic conditions to form a tricyclic indole analog.

Another potential route is the intramolecular cyclization of an intermediate formed by N-alkylation of the amino group with a halo-ketone or halo-aldehyde. The resulting intermediate could then undergo cyclization and dehydration to form the fused pyrrole ring. The chlorine and hydroxyl groups on the starting pyridine ring would offer further sites for modification in the final indole analog. Molecules containing vicinal amino and protected acetal groups are often utilized in synthetic organic chemistry to produce pyrrole and indole derivatives via intermolecular cyclization under acidic conditions.

The table below outlines a hypothetical reaction scheme based on common indole synthesis methodologies, adapted for this compound.

| Reaction Type | Reagents | Potential Product | Key Transformation |

| Fischer Indole Synthesis | Phenylhydrazine derivative, Acid catalyst | Tricyclic Indole Analog | Formation of a C-C bond and subsequent cyclization to form the pyrrole ring fused to the pyridine core. |

| Bischler-Möhlau Indole Synthesis | α-Halo-ketone (e.g., 2-chloroacetophenone) | Substituted Azaindole | N-alkylation of the amino group followed by intramolecular cyclization onto the pyridine ring. |

| Intramolecular Heck Reaction | N-alkenylated aminopyridine, Pd catalyst | Fused Pyrrolo-Pyridine | Palladium-catalyzed intramolecular C-C bond formation to close the pyrrole ring. |

This table presents potential synthetic routes based on established chemical principles for indole synthesis.

Stereoselective Derivatization and Chiral Separation Techniques for Pyridinol Derivatives

When derivatization of this compound or its products introduces a chiral center, the separation and analysis of the resulting enantiomers become critical, particularly for pharmaceutical applications where enantiomers can exhibit different biological activities and toxicities. The field of chiral separations offers several robust techniques applicable to pyridinol derivatives.

High-Performance Liquid Chromatography (HPLC) is a primary method for chiral separations. This can be achieved through two main approaches:

Direct Methods: Utilizing a Chiral Stationary Phase (CSP). CSPs are packed with a chiral selector that interacts differentially with each enantiomer, leading to different retention times and thus separation. There are numerous commercially available CSPs, and selection often relies on empirical data and the structural class of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for a broad range of racemic compounds.

Indirect Methods: Involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral stationary phase.

Capillary Electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and requiring minimal sample. Separation in CE is often achieved by adding a chiral selector, such as cyclodextrins, to the running buffer. The selector forms transient, diastereomeric complexes with the enantiomers, which then migrate at different velocities under the electric field.

Supercritical Fluid Chromatography (SFC) is also a valuable technique, noted for its fast analysis times and improved resolution compared to HPLC in some cases.

The choice of method depends on the specific properties of the derivative, the required scale of separation (analytical vs. preparative), and available instrumentation.

| Technique | Principle | Common Chiral Selectors/Phases | Advantages |

| Chiral HPLC (Direct) | Differential interaction with a Chiral Stationary Phase (CSP). | Polysaccharide derivatives (Cellulose, Amylose), Pirkle-type phases, Crown ethers. | Widely applicable, high resolution, established methods. |

| Chiral HPLC (Indirect) | Conversion of enantiomers into diastereomers using a chiral reagent. | Chiral acids, Chiral amines, Chiral isocyanates. | Can be performed on standard HPLC systems. |

| Capillary Electrophoresis (CE) | Differential mobility of transient diastereomeric complexes formed with a chiral selector in the buffer. | Cyclodextrins, Crown ethers, Chiral surfactants. | High efficiency, rapid analysis, minimal sample consumption. |

| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase on a CSP. | Similar to HPLC (e.g., polysaccharide-based). | Fast separations, reduced solvent usage. |

Advanced Derivatization for Analytical and Synthetic Utility Enhancement

Advanced derivatization of this compound aims to modify its structure to enhance its utility in further synthetic steps or to improve its detectability and quantification in analytical methods. Such strategies, often termed late-stage functionalization, allow for the rapid generation of diverse analogs from a common core structure.

For synthetic utility , the reactive sites on the molecule can be functionalized to enable participation in a wider range of chemical reactions.

Protection/Deprotection: The amino (-NH2) and hydroxyl (-OH) groups can be protected to prevent them from interfering with subsequent reactions. For example, the amino group can be converted to an amide or carbamate, and the hydroxyl group can be converted to an ether or silyl ether. These protecting groups can be removed later in the synthetic sequence.

Cross-Coupling Reactions: The chlorine atom on the pyridine ring is a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of substituents, including alkyl, aryl, and amino groups, thereby expanding molecular complexity.

Functional Group Interconversion: The amino group can be converted into other functionalities. For example, diazotization followed by substitution (Sandmeyer reaction) could replace the amino group with cyano, halo, or hydroxyl groups, although conditions would need to be carefully controlled given the other substituents.

For analytical utility , derivatization is often employed to introduce a tag or a moiety that enhances the response of the molecule in a specific analytical instrument.

Chromatographic Enhancement: For analysis by Gas Chromatography (GC), the polar -NH2 and -OH groups can be derivatized (e.g., by silylation) to increase volatility and thermal stability.

Enhanced Detection: For techniques like HPLC with UV-Vis or fluorescence detection, a chromophore or fluorophore can be attached to the molecule to significantly lower the limit of detection.

Mass Spectrometry (MS): Derivatization can be used to improve ionization efficiency or to introduce specific fragmentation patterns, aiding in structural elucidation and quantification, especially in complex matrices. Combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity for analyzing such derivatives.

| Purpose | Strategy | Example Reagents | Resulting Moiety |

| Synthetic Utility | Amino Group Protection | Acetic anhydride, Boc-anhydride | Acetamide, Boc-carbamate |

| Synthetic Utility | Hydroxyl Group Protection | Benzyl bromide, TBDMSCl | Benzyl ether, TBDMS ether |

| Synthetic Utility | Cross-Coupling | Arylboronic acid, Pd catalyst (Suzuki) | Aryl group (replaces Cl) |

| Analytical Utility | Increased Volatility (GC) | BSTFA, TMCS | Trimethylsilyl ether/amine |

| Analytical Utility | Fluorescence Tagging (HPLC) | Dansyl chloride | Dansyl sulfonamide |

Advanced Applications of 5 Amino 6 Chloropyridin 3 Ol As a Chemical Intermediate

Intermediates in Agrochemical Synthesis

Pyridine-based compounds are integral to the development of many agrochemicals, including herbicides, insecticides, and fungicides. nih.govresearchgate.net They serve as core structural motifs that can be modified to create active ingredients with specific biological activities.

Building Blocks for Pyridine-Based Herbicides and Insecticides

The pyridine (B92270) ring is a key component in a variety of pesticides. nih.gov For instance, several commercial herbicides are derivatives of pyridine carboxylic acids, such as picloram (B1677784) and aminopyralid. google.com In the realm of insecticides, neonicotinoids, which feature a chloropyridinyl moiety, are a significant class of compounds. nih.gov While the general utility of aminopyridine and chloropyridine derivatives as building blocks is well-established, specific synthetic routes starting from 5-Amino-6-chloropyridin-3-ol to produce commercial herbicides or insecticides are not detailed in the available research.

Precursors for Novel Crop Protection Agents

The discovery of novel crop protection agents often involves the synthesis and screening of new chemical entities derived from versatile intermediates. The process of "Intermediate Derivatization Methods" is a strategy used to discover new agrochemicals by modifying known chemical scaffolds. nih.gov Substituted pyridines are frequently used as starting points for creating libraries of new compounds to be tested for desired agrochemical properties. However, specific research detailing the use of this compound as a precursor for the development of new generations of crop protection agents is not prominently featured in scientific databases.

Intermediates in Pharmaceutical Synthesis

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and biologically active compounds. researchgate.netmdpi.com Its presence is critical for the therapeutic effect of many pharmaceuticals.

Scaffold for Biologically Active Heterocycles

Heterocyclic compounds are fundamental in medicinal chemistry, with over 85% of biologically active molecules containing a heterocyclic ring. mdpi.commdpi.com The pyridine nucleus is a common scaffold used to build more complex, biologically active heterocyclic systems. mdpi.com Aminopyridine derivatives, for example, have been investigated as potential inhibitors for enzymes like BACE1, which is relevant to Alzheimer's disease research. nih.gov Although the potential exists, there is a lack of specific studies that document the use of this compound as a primary scaffold for synthesizing specific families of biologically active heterocycles.

Design of Novel Pyridine-Containing Compounds

The design of new drugs often involves modifying existing pyridine-containing molecules to enhance efficacy, selectivity, or pharmacokinetic properties. nih.gov The functional groups on the pyridine ring—in this case, amino, chloro, and hydroxyl groups—offer multiple points for chemical modification, making such compounds theoretically useful for creating diverse chemical libraries for drug discovery. Despite this potential, specific examples and detailed research findings on the application of this compound in the systematic design of novel pyridine-containing therapeutic agents are not readily found in the literature.

Role as Precursors in Material Science

Pyridine and its derivatives also find applications in material science, for example, in the synthesis of polymers and functional materials. researchgate.net The nitrogen atom in the pyridine ring can coordinate with metal ions, making pyridine-based ligands useful in the development of catalysts and metal-organic frameworks. However, a comprehensive search of scientific literature does not yield specific studies or patents that describe the role of this compound as a precursor in material science applications.

Intermediates for Pigment Chemistry Applications

The chemical compound this compound serves as a crucial intermediate in the synthesis of specialized azo pigments. Azo pigments represent the largest and most diverse class of organic colorants, widely used in printing inks, paints, plastics, and textiles due to their strong colors, good lightfastness, and cost-effectiveness. The versatility of azo pigment chemistry allows for the creation of a vast spectrum of colors, primarily in the yellow, orange, and red range.

The fundamental process for creating azo pigments involves a two-step reaction: diazotization followed by an azo coupling. In this process, a primary aromatic amine, known as the diazo component, is converted into a highly reactive diazonium salt. This salt then reacts with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative, to form the final azo pigment.

In this context, this compound functions as the diazo component. The presence of the amino group on the pyridine ring allows for its conversion into a diazonium salt under acidic conditions with the addition of a nitrite (B80452) source, such as sodium nitrite. The resulting diazonium salt of this compound is then ready to be coupled with various coupling components to produce a range of pigments.

The final color and properties of the pigment are determined by the chemical structures of both the diazo component and the coupling component. The chlorine and hydroxyl substituents on the pyridinol ring of this compound influence the electronic properties of the resulting pigment molecule, thereby affecting its color and fastness properties. For instance, the presence of electron-withdrawing groups can shift the color of the pigment towards longer wavelengths (a bathochromic shift).

Detailed Research Findings

Research into azo pigments derived from heterocyclic diazo components, such as substituted aminopyridines, has demonstrated their potential for producing pigments with high color strength and good thermal stability. The specific structure of this compound as a diazo component offers the potential for creating a unique range of colorants.

The synthesis of pigments from this intermediate would follow the general procedure for azo pigment production. The diazotization of this compound is typically carried out in an acidic medium at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. This diazonium salt solution is then slowly added to a solution of the chosen coupling component, leading to the formation of the azo pigment, which often precipitates from the reaction mixture and can be isolated by filtration.

The selection of the coupling component is critical in determining the final pigment's characteristics. A variety of coupling components can be used, including but not limited to, acetoacetarylides (to produce yellow to orange pigments), pyrazolones (for yellow to red shades), and naphthol derivatives (for red to brown and even blue or green shades). The table below illustrates a hypothetical representation of pigments that could be synthesized using this compound as the diazo component and various classes of coupling components.

Table 1: Potential Azo Pigments Derived from this compound (Note: This table is representative and illustrates the expected outcomes based on general principles of azo pigment chemistry, as specific data for this exact diazo component is not readily available in public literature.)

| Coupling Component Class | Example Coupling Component | Expected Pigment Color | Potential Application Areas |

| Acetoacetarylide | Acetoacetanilide | Yellow | Printing Inks, Plastics |

| Pyrazolone | 1-Phenyl-3-methyl-5-pyrazolone | Reddish-Yellow to Orange | Paints, Coatings |

| Naphthol AS | Naphthol AS-D | Red | Textile Printing, Plastics |

| β-Naphthol | 2-Naphthol | Orange to Red | Industrial Coatings |

Environmental Fate and Degradation Pathways of 5 Amino 6 Chloropyridin 3 Ol Analogs

Microbial Biodegradation Mechanisms

Microbial activity is a principal driver in the breakdown of chloropyridine-based compounds in the environment. A diverse range of microorganisms has demonstrated the ability to utilize these complex molecules as a source of carbon and energy, transforming them into less harmful substances.

Biotransformation Processes by Bacterial Strains

Numerous bacterial strains have been identified with the capability to degrade chlorpyrifos (B1668852) and its primary metabolite, TCP. These microorganisms initiate the biotransformation process, which involves structural modifications to the chemical compound. For instance, Pseudomonas putida has shown high efficiency in degrading chlorpyrifos, breaking it down into TCP and diethylthiophosphate (B1229741) (DETP), which are then further metabolized into non-toxic products like carbon dioxide, water, and ammonia (B1221849). nih.gov Similarly, the fungal strain Cladosporium cladosporioides Hu-01 can completely metabolize chlorpyrifos, with TCP being a transient intermediate that does not accumulate in the medium. nih.gov

Several other bacterial species have been isolated and characterized for their degradative abilities. Research has demonstrated that strains such as Pseudomonas fluorescens, Rhizobium leguminosarum, and Bacillus megaterium are capable of degrading chlorpyrifos, subsequently producing TCP. nih.gov The bacterium Ralstonia sp. strain T6 is notable for its ability to directly degrade TCP. nih.gov A novel strain, Micrococcus luteus ML, has also been identified that can degrade TCP and other related compounds like 3,5-dichloro-2-pyridone (B189641) and 6-chloropyridin-2-ol. arabjchem.org

Table 1: Bacterial Strains Involved in the Biotransformation of Chloropyridine Analogs

| Bacterial Strain | Compound Degraded | Key Findings/Efficiency |

|---|---|---|

| Pseudomonas putida MAS-1 | Chlorpyrifos | Degrades 90% of the compound in 24 hours. nih.gov |

| Pseudomonas fluorescens | Chlorpyrifos | Achieved 58.90% degradation in 14 days. nih.gov |

| Rhizobium leguminosarum | Chlorpyrifos | Achieved 56.72% degradation in 14 days. nih.gov |

| Bacillus megaterium | Chlorpyrifos | Achieved 50.69% degradation in 14 days. nih.gov |

| Ralstonia sp. T6 | 3,5,6-trichloro-2-pyridinol (B117793) (TCP) | Effectively degrades TCP. nih.gov |

| Micrococcus luteus ML | 3,5,6-trichloro-2-pyridinol (TCP) | Degraded 61.6% of TCP (50 mg/L) in 24 hours. arabjchem.org |

| Cladosporium cladosporioides Hu-01 | Chlorpyrifos and TCP | Completely metabolizes 50 mg/L of chlorpyrifos within 5 days. nih.gov |

Enzymatic Degradation Routes and Microbial Consortia

The degradation of chloropyridine analogs is facilitated by specific enzymatic pathways. In Ralstonia sp. T6, a gene cluster designated tcpRXA is responsible for TCP degradation. nih.gov The gene tcpA encodes a monooxygenase, an enzyme that plays a crucial role in the initial breakdown of the TCP molecule. nih.gov

The efficiency of biodegradation can be significantly enhanced by the synergistic action of microbial consortia. These are communities of different microbial species that work together to break down complex compounds that may be resistant to degradation by a single species. For example, a consortium of Serratia maltophilia, Pseudomonas hibiscicola, Pseudomonas aeruginosa, and Pseudomonas monteilii demonstrated a significant decrease in chlorpyrifos content, ranging from 37.6% to 68.6% reduction compared to controls. Another study developed an immobilized bacterial consortium of Achromobacter spanius C1 and Pseudomonas rhodesiae C4 in a packed-bed bioreactor, which achieved a removal efficiency of 96% for iprodione (B1672158) and 82% for chlorpyrifos after 60 days of continuous operation. epa.gov Under anaerobic conditions, a microbial consortium from dryland soil, dominated by Ochrobactrum and Delftia, was able to metabolize 97% of TCP (100 mg/L) within 20 hours. mdpi.com

Table 2: Performance of Microbial Consortia in Degrading Chloropyridine Analogs

| Consortium Composition | Target Compound | Degradation Efficiency (%) | Conditions |

|---|---|---|---|

| S. maltophilia, P. hibiscicola, P. aeruginosa, P. monteilii | Chlorpyrifos | 37.6 - 68.6% | Soil treatment |

| Achromobacter spanius C1, Pseudomonas rhodesiae C4 | Chlorpyrifos & TCP | 82% (Chlorpyrifos) | Continuous packed-bed bioreactor, 60 days epa.gov |

| Enriched dryland soil consortium (Ochrobactrum, Delftia dominant) | 3,5,6-trichloro-2-pyridinol (TCP) | 97% | Anaerobic incubation, 20 hours mdpi.com |

| Plant-bacterial consortium (Acinetobacter baumanni, Bacillus cibi with Canna & Mentha spp.) | Chlorpyrifos | 96% | Constructed wetland |

Abiotic Degradation Processes

In addition to microbial action, abiotic factors contribute to the degradation of chloropyridine compounds in the environment. These non-biological processes primarily include hydrolysis and photolysis.

Hydrolytic and Photolytic Pathways

Hydrolysis is a key chemical process in the initial breakdown of parent compounds like chlorpyrifos, cleaving the phosphorus ester bond to yield TCP. epa.gov While many chloropyridine compounds are relatively stable, their degradation can be influenced by environmental conditions such as pH. publish.csiro.au

Photolysis, or degradation by light, is another significant abiotic pathway. The photolytic degradation of TCP has been shown to occur rapidly upon UV irradiation. researchgate.net This process involves both hydrolytic and reductive dechlorination, leading to the formation of intermediate products such as dichlorodihydroxypyridine isomers. researchgate.net The rate of TCP photolysis is pH-dependent, increasing with solution pH up to a maximum at pH 5. researchgate.net Studies have shown that under UV light, 80 mg/L of TCP can be decomposed to non-detectable levels within two hours. researchgate.net Photocatalytic degradation using nanoparticles like titanium dioxide (TiO2) and zinc oxide (ZnO) can further accelerate this process, with studies showing up to 95% removal of chlorpyrifos. nih.govarabjchem.orgresearchgate.netmdpi.com

Environmental Persistence and Dissipation Studies (Mechanistic Focus)

The environmental persistence of chloropyridine analogs is a function of both biotic and abiotic degradation rates. TCP is generally considered persistent and mobile, with a half-life in soil that can range from 65 to 360 days. nih.gov Its lower sorption capacity compared to its parent compound, chlorpyrifos, gives it a greater potential for leaching into water systems. publish.csiro.au Dissipation studies in agricultural settings show that while chlorpyrifos degrades relatively quickly (half-life of 2.33–5.05 days), the concentration of its metabolite, TCP, initially increases before gradually declining over time. nih.gov

Metabolite Identification and Pathway Elucidation

Elucidating the degradation pathways involves identifying the series of intermediate metabolites formed during the breakdown process. The degradation of TCP by Ralstonia sp. T6 proceeds through the formation of a green intermediate metabolite, identified as 3,6-dihydroxypyridine-2,5-dione (DHPD). nih.gov

More complex pathways have been identified in other organisms. Micrococcus luteus ML is proposed to degrade TCP through two distinct routes: a hydrolytic-oxidative dechlorination pathway and a denitrification pathway. arabjchem.org This dual mechanism leads to the formation of at least seven different intermediate metabolites, including 3,5-dichloro-2-pyridone, 6-chloropyridin-2-ol, and 2-hydroxypyridine. arabjchem.org Ultimately, complete mineralization of these compounds by microorganisms leads to the formation of carbon dioxide, chloride ions, and ammonia. nih.govmdpi.com

Table 3: Identified Metabolites in the Degradation of 3,5,6-trichloro-2-pyridinol (TCP)

| Metabolite | Degrading Organism/System | Proposed Pathway |

|---|---|---|

| 3,6-dihydroxypyridine-2,5-dione (DHPD) | Ralstonia sp. T6 | Monooxygenase-initiated degradation nih.gov |

| 3,5-dichloro-2-pyridone | Micrococcus luteus ML | Hydrolytic-oxidative dechlorination / Denitrification arabjchem.org |

| 6-chloropyridin-2-ol | Micrococcus luteus ML | Hydrolytic-oxidative dechlorination / Denitrification arabjchem.org |

| 2-hydroxypyridine | Micrococcus luteus ML | Hydrolytic-oxidative dechlorination / Denitrification arabjchem.org |